六氧化二钒酸铅

描述

Synthesis Analysis

The synthesis of lead(II) divanadate(V), which is closely related to lead divanadium hexaoxide, has been achieved through a sol–gel-derived chemical route. This method is highlighted for its reproducibility, cost-effectiveness, and low-temperature requirements, making it a promising approach for integrating lead(II) divanadate(V) nanoparticles or nanolayers into more complex systems . Additionally, the synthesis of related lead compounds has been explored, such as the preparation of volatile lead(II) hexafluoroisopropoxide complexes, which could serve as precursors for other lead-based materials .

Molecular Structure Analysis

The coordination chemistry of lead(II) has been extensively studied, revealing that lead(II) can form either hemidirected or holodirected complexes. This behavior is influenced by the strength of antibonding lead 6s/ligand np molecular orbital interactions and ligand-ligand interactions. For instance, in certain solvents, lead(II) forms hemidirected complexes with large bond distance distribution, while in others, it adopts a holodirected configuration with a symmetric coordination sphere . The molecular structure of lead(II) divanadate(V) synthesized by the sol–gel method retains its structural features within a temperature range of 450–700°C before incongruent melting occurs .

Chemical Reactions Analysis

The study of lead(II) compounds in various solvents has provided insights into the chemical behavior of lead(II) ions. For example, in the presence of oxygen donor solvents, lead(II) ions exhibit different coordination geometries and bond distances, which are indicative of the complex's hemidirected or holodirected nature . The reactivity of lead(II) with hexafluoroisopropoxide has also been investigated, leading to the formation of lead(II) complexes that could potentially be used as precursors for lead-based materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of lead(II) divanadate(V) and related lead compounds are closely tied to their molecular structures. The hemidirected or holodirected nature of lead(II) complexes affects properties such as bond distances and electron density distribution . The sol–gel synthesis of lead(II) divanadate(V) results in a compound with excellent crystallographic and morphological qualities, which are maintained over a significant temperature range . The synthesis of lead(II) hexafluoroisopropoxide complexes further expands the understanding of lead's physical and chemical properties, particularly in relation to its potential use in various applications .

科学研究应用

环境修复

铅化合物,包括可能存在的 Pb2V2O7,以其环境持久性和毒性而臭名昭著。植物修复的研究表明,某些植物可以通过各种细胞机制耐受甚至修复受铅污染的土壤,例如吸附到细胞壁、区隔化和合成金属螯合物(如植物螯合素)。这些策略有效降低了环境中铅的生物利用度,表明在减轻铅和钒酸铅化合物污染方面具有潜在应用 (Gupta、Huang 和 Corpas,2013 年)。

抗氧化剂和对铅毒性的保护作用

铅暴露的毒性作用,可能包括 Pb2V2O7 等化合物,已被充分记录,特别是其对生物系统的氧化应激。研究表明,天然化合物,如木犀草素、螺旋藻和黑种草籽,对铅诱导的毒性表现出保护作用。这些研究表明,抗氧化剂可以减轻铅诱导的氧化应激、炎症和细胞凋亡,指出了减少铅暴露对健康影响的策略 (Al-Megrin 等人,2019 年),(El-Tantawy,2015 年),(El-Far 等人,2017 年)。

安全和危害

Lead is a potent poison and is harmful even in very small amounts . Chronic exposure to lead can cause a wide range of effects including haematological effects, neurological disturbances, gastrointestinal disorders, and kidney dysfunction . The permissible exposure limit (PEL) of lead is 50 micrograms per cubic meter of air, as averaged over an 8-hour period .

未来方向

While specific future directions for lead divanadium hexaoxide are not mentioned in the available resources, research into the toxic effects of lead continues and the last decade has been particularly fruitful in providing new information on the manifold influences of this metal . The development of low-cost adsorbents for mass-scale applications is highlighted as a potential future direction .

属性

IUPAC Name |

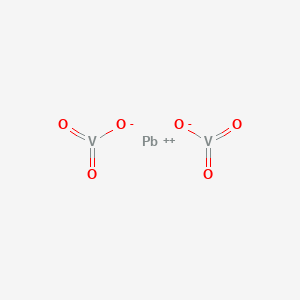

lead(2+);oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLITDAVSILTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

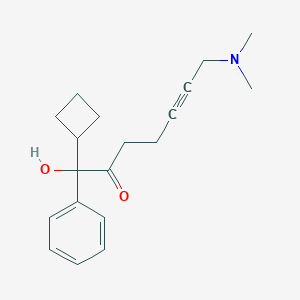

[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PbV2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid, insoluble in water; [Merck Index] | |

| Record name | Lead vanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lead vanadate(V) | |

CAS RN |

10099-79-3 | |

| Record name | Lead vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead vanadium oxide (PbV2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)

![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)